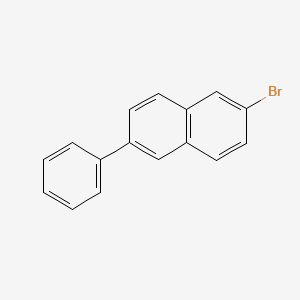

2-Bromo-6-phenylnaphthalene

Description

Significance of the Naphthalene (B1677914) Scaffold in Organic Synthesis and Materials Science

The naphthalene scaffold, with its chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijrpr.comwikipedia.org This fundamental structure is a versatile building block in both organic synthesis and materials science. ijrpr.comresearchgate.net

In organic synthesis, naphthalene's aromatic character makes it a key starting material for a vast array of derivatives. ijrpr.com It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation, to produce intermediates that are crucial for the synthesis of more complex molecules. numberanalytics.com The single largest industrial use of naphthalene is in the production of phthalic anhydride (B1165640), a precursor for polymers, plasticizers, and dyes. ijrpr.comwikipedia.org Its derivatives are also integral to the manufacturing of various chemicals, including pesticides and pharmaceuticals. numberanalytics.comekb.eg

The applications of the naphthalene scaffold in materials science are diverse. Naphthalene-based polymers and resins are valued for their thermal stability and mechanical properties. numberanalytics.com The unique electronic properties of the naphthalene ring system make it suitable for use in advanced materials. For instance, naphthalene derivatives are utilized in the production of organic light-emitting diodes (OLEDs) and as superplasticizers to enhance the properties of concrete. studysmarter.co.uk

Overview of Brominated Naphthalene Derivatives in Contemporary Chemical Research

Brominated naphthalenes are a class of naphthalene derivatives where one or more hydrogen atoms on the naphthalene ring are replaced by bromine atoms. These compounds serve as critical intermediates in contemporary chemical research, particularly in the field of organic synthesis. The presence of a bromine atom provides a reactive site for various bond-forming reactions, such as cross-coupling reactions, which are fundamental for constructing complex molecular architectures. dergipark.org.tr

The position of the bromine atom on the naphthalene ring influences the derivative's reactivity and physical properties. Researchers exploit these differences to synthesize specific isomers for targeted applications. For example, brominated naphthalene derivatives are investigated for their potential in developing new materials for optoelectronics, such as OLEDs. They are also used as precursors for agricultural chemicals and photosensitive materials. google.com Furthermore, some brominated naphthalenes have been studied for their potential biological activities. The selective synthesis of specific bromonaphthalene isomers, such as 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene, is an active area of research to enable the efficient production of these valuable compounds. sci-hub.ru

Structural Context of 2-Bromo-6-phenylnaphthalene within Substituted Naphthalenes

The structure of naphthalene allows for two distinct positions for substitution: the alpha (α) positions (1, 4, 5, and 8) and the beta (β) positions (2, 3, 6, and 7). wikipedia.org This leads to the possibility of various isomers when the naphthalene ring is substituted.

Below is a data table with some of the physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 22082-94-6 |

| Molecular Formula | C₁₆H₁₁Br |

| Molecular Weight | 283.16 g/mol |

| Melting Point | 132 °C |

| Boiling Point (Predicted) | 398.5±11.0 °C |

| Density (Predicted) | 1.381±0.06 g/cm³ |

Table 1: Physical and Chemical Properties of this compound. Data sourced from chemicalbook.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLWLDADARVEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Phenylnaphthalene

Retrosynthetic Analysis of 2-Bromo-6-phenylnaphthalene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, two main disconnection strategies are considered: cleavage of the carbon-carbon bond between the phenyl and naphthalene (B1677914) moieties, and disconnection of the carbon-bromine bond.

Disconnection Strategies for the C-C (Phenyl-Naphthalene) Bond

Breaking the C-C bond between the phenyl group and the naphthalene core is a common retrosynthetic strategy. This approach leads to two key synthons: a phenyl synthon and a 2-bromonaphthalene (B93597) synthon. The corresponding synthetic equivalents would be a phenyl organometallic reagent (e.g., phenylboronic acid or a Grignard reagent) and a halogenated 2-bromonaphthalene derivative, or vice versa. This strategy forms the basis for cross-coupling reactions, which are widely used for the formation of biaryl compounds. academie-sciences.fr

Disconnection Strategies for the C-Br (Bromine-Naphthalene) Bond

Alternatively, the carbon-bromine bond can be disconnected. scitepress.org This retrosynthetic step suggests the synthesis of this compound from a 6-phenylnaphthalene precursor through an electrophilic bromination reaction. The feasibility of this approach depends on the regioselectivity of the bromination on the 6-phenylnaphthalene scaffold. Computational and experimental studies on related systems, such as 2-phenylnaphthalene (B165426), can provide insights into the likely sites of electrophilic attack. nih.gov

Direct Synthesis Approaches for this compound and Analogues

Direct synthesis methods aim to construct the this compound skeleton in a more convergent manner. One notable approach involves the reaction of styrene (B11656) oxides with a Brønsted acidic ionic liquid, [HNMP]+HSO4-, which can lead to the formation of 2-phenylnaphthalene derivatives. rsc.org While this specific example yields 2-phenylnaphthalene, modifications to the starting materials could potentially introduce the bromo substituent at the desired position. For instance, using a brominated styrene oxide derivative could be a viable route.

Another direct approach involves the cyclization of appropriately substituted precursors. For example, the synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones utilizes the intramolecular aldol (B89426) condensation of 2-[3-(2-bromophenyl)-2-oxopropyl]benzaldehydes to form a 3-(2-bromophenyl)naphthalen-2-ol intermediate, which contains the core phenylnaphthalene structure. researchgate.net Adapting such cyclization strategies could provide a pathway to this compound.

Cross-Coupling Strategies for Phenylnaphthalene Scaffold Construction

Cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and are central to the synthesis of biaryl compounds like this compound.

Suzuki-Miyaura Cross-Coupling Reactions in Phenylnaphthalene Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating C-C bonds. academie-sciences.frpreprints.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. academie-sciences.frscielo.org.mx For the synthesis of this compound, this could involve the reaction of 2,6-dibromonaphthalene (B1584627) with one equivalent of phenylboronic acid. The challenge lies in achieving mono-arylation selectively at the 6-position. The reactivity of the two bromine atoms can be influenced by steric and electronic factors, and careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial. academie-sciences.frbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C, K2CO3 | 4-Methoxybiphenyl | 41-92 | scielo.org.mx |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Arylated pyridine (B92270) derivatives | Not specified | beilstein-journals.org |

Other Palladium-Catalyzed Arylation and Halogenation Approaches

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are valuable for constructing the this compound framework. Palladium-catalyzed α-arylation of carbonyl compounds, for instance, has been developed for the synthesis of α-aryl esters and carboxylic acids from aryl halides. organic-chemistry.orgorganic-chemistry.org While not directly applicable to the synthesis of this compound itself, these methods highlight the versatility of palladium catalysis in forming C-C bonds between aromatic rings.

Furthermore, palladium-catalyzed halogenation reactions can be employed to introduce the bromine atom onto a pre-formed phenylnaphthalene scaffold. The site-selectivity of such reactions can be influenced by directing groups or the inherent electronic properties of the substrate. umich.edu For example, the direct C-H arylation of naphthalene can be controlled to favor the formation of either 1-phenylnaphthalene (B165152) or 2-phenylnaphthalene by tuning the catalyst system. umich.edu A subsequent selective bromination would then yield the desired product.

Bromination Strategies for Naphthalene and Phenylnaphthalene Systems

Regioselective Bromination Techniques

In electrophilic aromatic substitution reactions, naphthalene reacts more readily than benzene (B151609) and typically undergoes substitution at the C1 (alpha) position. capes.gov.br Direct bromination of naphthalene, for instance, proceeds without a catalyst to yield 1-bromonaphthalene. capes.gov.br This inherent preference for alpha-substitution presents a significant challenge for the synthesis of beta-substituted isomers like this compound.

The directing influence of existing substituents is paramount. In the case of 2-phenylnaphthalene, the phenyl group at the C2 position directs incoming electrophiles. Research has shown that the direct bromination of 2-phenylnaphthalene results in the formation of 1-bromo-2-phenylnaphthalene, demonstrating that the presence of the C2-phenyl group activates the C1 position for electrophilic attack. rsc.org This outcome renders the direct bromination of 2-phenylnaphthalene an unsuitable method for preparing the 2-bromo-6-phenyl isomer.

To achieve regioselectivity, particularly for beta-substitution, specialized techniques have been developed. The choice of solvent, catalyst, and brominating agent can significantly alter the isomeric product distribution. researchgate.net Modern approaches often employ solid-phase catalysts or specific solvent systems to control the position of bromination. For example, the bromination of naphthalene with bromine over a KSF montmorillonite (B579905) clay catalyst has been used to produce various polybrominated naphthalenes, which can then be selectively converted to desired isomers like 2,6-dibromonaphthalene. arkat-usa.org Another advanced technique involves the use of N-halosuccinimides in fluorinated alcohols, such as hexafluoroisopropanol (HFIP), which can provide high regioselectivity in the halogenation of various aromatic compounds. scribd.com

Halogenation Reagents and Reaction Conditions for Naphthalene Derivatives

A variety of reagents are available for the bromination of naphthalene and its derivatives, each with characteristic reactivity and requirements. The selection of the appropriate reagent and conditions is crucial for achieving the desired substitution pattern and yield.

Key reagents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and pyridinium (B92312) tribromide. Molecular bromine is a strong brominating agent that can react with activated systems without a catalyst. capes.gov.br NBS is a milder and more selective source of electrophilic bromine, often used with a catalyst or initiator under specific solvent conditions to control regioselectivity. scribd.com The table below summarizes common halogenation reagents and their typical applications in naphthalene chemistry.

| Reagent | Typical Reaction Conditions | Example Application/Product | Reference |

|---|---|---|---|

| Bromine (Br₂) | Solvent: Dichloromethane (DCM) or Carbon tetrachloride (CCl₄); Catalyst: KSF montmorillonite clay or Iron powder; Temperature: Room temperature to reflux. | Polybromination of naphthalene to produce precursors like 1,2,4,6-tetrabromonaphthalene. | arkat-usa.org |

| N-Bromosuccinimide (NBS) | Solvent: Hexafluoroisopropanol (HFIP) or Acetonitrile (MeCN); Catalyst: None or AIBN (radical initiator); Temperature: Room temperature. | Regioselective bromination of substituted arenes and naphthalenes. | scribd.comresearchgate.net |

| Pyridinium Tribromide | Solvent: Tetrahydrofuran (THF); Temperature: 0°C. | Regioselective bromination of substituted naphthols. | researchgate.net |

Synthetic Transformations of Precursors to this compound

Given the regiochemical challenges of direct bromination, the most successful syntheses of this compound rely on the strategic transformation of pre-functionalized naphthalene precursors. These methods include classical named reactions and modern palladium-catalyzed cross-coupling reactions, which offer high versatility and efficiency in constructing the target biaryl structure.

A historical synthesis of 6-bromo-2-phenylnaphthalene was reported by Hey and Lawton in 1939. rsc.org This route begins with 6-bromo-2-naphthylamine, which is first acetylated. The resulting acetamide (B32628) is then treated with nitrous fumes to form a nitrosoacetylamino derivative. The final key step is a Gomberg-Bachmann type reaction where the nitroso compound reacts with benzene to introduce the phenyl group at the C2 position, yielding the target 6-bromo-2-phenylnaphthalene. rsc.org

More contemporary and widely applicable methods utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.comxisdxjxsu.asia This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds between sp²-hybridized centers. scirp.org The synthesis of this compound can be envisioned through two primary Suzuki coupling strategies:

Coupling of 2,6-dibromonaphthalene with phenylboronic acid: In this approach, a selective mono-coupling reaction is performed. One of the bromine atoms of 2,6-dibromonaphthalene reacts with phenylboronic acid in the presence of a palladium catalyst and a base to form the desired product. The key precursor, 2,6-dibromonaphthalene, can be synthesized regioselectively from naphthalene via a polybromination/proto-debromination sequence. arkat-usa.org

Coupling of a 6-bromo-2-naphthaleneboronic acid derivative with a phenyl halide: This alternative route involves the reaction of a naphthalene substrate already containing the bromine atom and a boronic acid (or boronate ester) group with a phenyl halide, such as bromobenzene (B47551) or iodobenzene.

These precursor-based strategies provide a reliable means of controlling the final substitution pattern, bypassing the inherent regioselectivity of the naphthalene core. The table below outlines these key synthetic transformations.

| Precursor(s) | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 6-Bromo-2-naphthylamine + Benzene | Acetic anhydride (B1165640), Nitrous fumes | Gomberg-Bachmann type reaction | rsc.org |

| 2,6-Dibromonaphthalene + Phenylboronic acid | Pd(PPh₃)₄ or other Pd catalyst, Base (e.g., Na₂CO₃) | Suzuki-Miyaura Cross-Coupling | arkat-usa.orgtandfonline.com |

| 6-Bromo-2-naphthaleneboronic acid + Bromobenzene | Pd catalyst, Base | Suzuki-Miyaura Cross-Coupling | tandfonline.comacademie-sciences.fr |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Phenylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-6-phenylnaphthalene

NMR spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of atomic nuclei within a molecule. By analyzing the NMR spectra, chemists can deduce the connectivity of atoms and the three-dimensional structure of a compound.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

In a representative ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the naphthalene core are influenced by the bromine substituent and the phenyl group, leading to a complex splitting pattern. For instance, a proton in the vicinity of the bromine atom will experience a different electronic environment compared to a proton closer to the phenyl ring, resulting in different chemical shifts. The integration of these signals corresponds to the number of protons in each unique environment.

Detailed spectral data, including chemical shifts and coupling constants, are essential for precise signal assignment and are often presented in tabular format for clarity.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene & Phenyl H | 7.30 - 8.10 | m | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. The table provides a general representation based on typical spectral data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are generally in the range of 0 to 200 ppm.

The carbon atoms in the aromatic rings of this compound typically appear between 120 and 150 ppm. The carbon atom directly bonded to the bromine atom (C-Br) is significantly influenced by the electronegativity of bromine and will have a characteristic chemical shift. Similarly, the carbon atoms of the phenyl group and the naphthalene core will have distinct resonances, allowing for the complete elucidation of the carbon framework.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Naphthalene & Phenyl C | 120.19 - 142.74 |

| C-Br | ~120.19 |

Note: This table represents a simplified overview of the ¹³C NMR data. Detailed assignments require further analysis, including 2D NMR techniques.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are often employed. libretexts.orgscispace.com These techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide correlations between different nuclei.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the spin systems of the naphthalene and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenyl and naphthalene rings.

The collective data from these 1D and 2D NMR experiments provide a comprehensive and definitive structural elucidation of this compound.

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₆H₁₁Br), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M+ and M+2) of similar intensity. google.com

The experimentally determined exact mass from HRMS analysis should be in close agreement with the calculated theoretical mass, providing strong evidence for the correct molecular formula. google.comrsc.org

| Parameter | Value |

| Molecular Formula | C₁₆H₁₁Br |

| Calculated Exact Mass (for ⁷⁹Br) | 282.0044 Da |

| Calculated Exact Mass (for ⁸¹Br) | 284.0024 Da |

Note: The exact mass values are calculated based on the most abundant isotopes of each element.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.comrestek.comnih.gov In a GC-MS analysis of this compound, the sample is first vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity. The retention time from the gas chromatogram also serves as a characteristic identifier for the compound and can be used to assess its purity. rsc.orgmdpi.com

The mass spectrum of this compound would be expected to show a prominent molecular ion cluster around m/z 282 and 284 due to the bromine isotopes. Common fragmentation pathways may involve the loss of the bromine atom or cleavage of the phenyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Vibrational Mode Identification

While a specific, publicly available experimental IR spectrum for this compound is not readily found in the surveyed literature, the expected vibrational modes can be reliably predicted based on the characteristic frequencies for its constituent functional groups: a 2,6-disubstituted naphthalene core, a phenyl ring, and a carbon-bromine bond. Infrared spectroscopy is a powerful technique for identifying molecular vibrations, which are unique for each compound and provide a "fingerprint" of its structure. rsc.org

The primary vibrational modes expected for this compound are summarized in the table below. These assignments are based on established group frequencies for aromatic and halogenated organic compounds. libretexts.orgpressbooks.publibretexts.orgorgchemboulder.com

Table 1: Predicted Infrared (IR) Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3100–3000 | Aromatic C–H Stretch | These absorptions are characteristic of C-H bonds on the naphthalene and phenyl rings. They typically appear at slightly higher frequencies than C-H stretches in alkanes. libretexts.orglibretexts.org |

| 1600–1585 | Aromatic C=C In-Ring Stretch | Aromatic rings exhibit characteristic skeletal vibrations. This band, along with the one around 1500 cm⁻¹, is typical for the carbon-carbon double bond stretching within the fused ring system and the phenyl substituent. libretexts.orgpressbooks.pub |

| 1500–1400 | Aromatic C=C In-Ring Stretch | This second band of medium-to-strong intensity is also due to the stretching of the carbon-carbon bonds within the aromatic rings. libretexts.orgpressbooks.pub |

| 900–675 | C–H Out-of-Plane (OOP) Bending | The pattern of C-H "oop" bending absorptions in this region is highly diagnostic of the substitution pattern on an aromatic ring. For a 2,6-disubstituted naphthalene, a specific pattern of strong absorptions is expected. libretexts.org |

| 690–515 | C–Br Stretch | The carbon-bromine bond stretch is expected to appear in the lower frequency (fingerprint) region of the spectrum. Its exact position can be influenced by the electronic environment of the aromatic system. orgchemboulder.com |

The aromatic C–H stretching vibrations appear just above 3000 cm⁻¹. The complex motions of the fused ring system result in several C=C stretching bands between 1450 and 1600 cm⁻¹. libretexts.org The C–H out-of-plane bending vibrations are particularly informative about the substitution pattern. Finally, the C–Br stretching vibration is anticipated at a low wavenumber, a characteristic feature for bromo-substituted aromatic compounds. orgchemboulder.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption properties of this compound are determined by the π-electron system of the naphthalene core, which is modified by the phenyl and bromo substituents. Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugation and electronic structure. tandfonline.comtandfonline.com

Naphthalene itself exhibits characteristic π→π* transitions. The spectrum is typically marked by two main absorption systems: a strong, short-axis polarized transition (¹B₂ᵤ ← ¹A₁) and a weaker, long-axis polarized transition (¹B₃ᵤ ← ¹A₁) at longer wavelengths. rsc.org

The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

Phenyl Group: As a conjugating substituent, the phenyl group at the 6-position extends the π-system of the naphthalene ring. This extension of conjugation generally leads to a bathochromic (red) shift, meaning the absorption bands move to longer wavelengths.

Bromo Group: Halogen substituents, like bromine, influence the spectrum through two opposing effects: an electron-withdrawing inductive effect and an electron-donating resonance (mesomeric) effect due to their lone pairs. For halogens, the inductive effect often slightly outweighs the resonance effect, but both contribute to shifts in the absorption bands. Studies on monohalogenated naphthalenes show that substitution causes a red shift that increases in the order F < Cl < Br < I, suggesting that conjugative interaction is a significant factor. rsc.org

In this compound, both substituents are at β-positions (C2 and C6). Research on β-substituted naphthalenes indicates that this substitution pattern typically produces a more significant red shift for the first (long-axis polarized) transition compared to α-substitution. rsc.org The combined effect of the phenyl and bromo groups in this compound is expected to result in a notable bathochromic shift of its absorption bands compared to unsubstituted naphthalene.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Effect |

| π→π | Naphthalene Ring System | The fundamental electronic transitions of the aromatic π-system. |

| π→π | Phenyl Group Conjugation | The phenyl group extends the conjugated system, lowering the energy gap between the HOMO and LUMO, resulting in a bathochromic shift. |

| n→π* (potential) | Bromo Substituent | The lone pairs on the bromine atom could potentially allow for weak n→π* transitions, though these are often obscured by the much stronger π→π* bands. |

X-ray Crystallography for Solid-State Structural Determination (If applicable)

As of the current literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, including precise bond lengths, bond angles, and the dihedral angle between the naphthalene and phenyl rings, is not available.

Studies on sterically hindered related compounds, such as 1,8-diarylnaphthalenes, have shown significant out-of-plane twisting of the aryl substituents due to steric repulsion. uibk.ac.at While the 2,6-substitution pattern in this compound presents less steric hindrance than a 1,8-pattern, some degree of non-planarity between the phenyl and naphthalene rings is still expected to minimize steric strain. Computational modeling could provide theoretical insights into the preferred conformation.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Phenylnaphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Orbitals

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net For molecules like 2-Bromo-6-phenylnaphthalene, DFT calculations, particularly using the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p), are employed to predict its three-dimensional structure and electronic properties. nih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and the crucial dihedral angle between the naphthalene (B1677914) and phenyl rings. In a related compound, 2-bromo-6-methoxynaphthalene (B28277) (2BMN), DFT calculations determined the C-Br bond length to be approximately 1.920 Å, while C-C bonds within the naphthalene ring ranged from 1.370 Å to 1.431 Å. nih.gov A similar geometry is expected for the bromonaphthalene moiety of this compound, with the phenyl group's geometry being standard. The key variable is the torsional angle between the two aromatic systems, which is expected to be non-planar to minimize steric hindrance.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: These are predicted values based on standard bond lengths and calculations on analogous compounds like 2-bromo-6-methoxynaphthalene. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.92 Å |

| Bond Length | C(naphthyl)-C(phenyl) | ~1.49 Å |

| Bond Length | C-C (in naphthalene) | 1.37 - 1.43 Å |

| Bond Length | C-C (in phenyl) | ~1.40 Å |

| Bond Angle | C-C-Br | ~120° |

| Dihedral Angle | C(naphthyl)-C(naphthyl)-C(phenyl)-C(phenyl) | ~30-50° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic transitions. For 2BMN, the HOMO and LUMO were found to be primarily localized on the naphthalene ring system, indicating that electronic transitions are largely of the π-π* type within this moiety. nih.gov A similar distribution is anticipated for this compound. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scm.com The calculated Egap for 2BMN was 4.208 eV, suggesting significant stability. nih.gov

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, such as Hartree-Fock (HF) and more advanced techniques, calculate molecular properties from first principles without relying on empirical parameters. researchgate.net While computationally more demanding than DFT, they can offer benchmark-quality results for electronic structure. mit.edu These methods are used to refine the understanding of electron correlation effects, which are crucial for accurately describing the subtle electronic behavior of aromatic systems. For substituted naphthalenes and biphenyls, ab initio calculations can provide a more precise picture of properties like ionization potential, electron affinity, and the barriers to internal rotation, serving as a valuable comparison to DFT results. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the intra- and intermolecular forces. tandfonline.com

Furthermore, MD simulations of multiple this compound molecules can predict how they arrange in the condensed phase. These simulations reveal preferred intermolecular interactions, such as π-π stacking between naphthalene and phenyl rings or halogen bonding involving the bromine atom, which are critical for determining the material's bulk properties. nih.govrsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound. researchgate.net

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results. nih.gov

For this compound, calculations would predict the chemical shifts for each unique hydrogen and carbon atom. The bromine atom is expected to cause a downfield shift for adjacent carbons, while the phenyl group would introduce its own set of signals and influence the shifts of the naphthalene carbons to which it is attached. Theoretical studies on other 2-substituted naphthalenes have shown that calculated 2p electron charge densities correlate well with experimental ¹³C chemical shifts. jst.go.jp

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on substituent effects in related naphthalene systems. The numbering scheme is standard for naphthalene.

| Atom | Predicted Shift (ppm) | Justification |

|---|---|---|

| C2 | ~120-125 | Carbon bearing the bromine atom. |

| C6 | ~140 | Carbon bearing the phenyl group. |

| C1, C3, C4, C5, C7, C8 | 125-130 | Other naphthalene carbons. |

| C4a, C8a (bridgehead) | ~132-135 | Naphthalene ring junction carbons. |

| C (phenyl) | 127-130 | Phenyl ring carbons. |

| H (naphthalene) | 7.5-8.2 | Aromatic protons on the naphthalene core. |

| H (phenyl) | 7.3-7.6 | Aromatic protons on the phenyl substituent. |

Simulated Vibrational Spectra and IR/Raman Mode Assignments

Computational chemistry allows for the simulation of infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. scm.comfaccts.de These calculations are typically performed using DFT, and the resulting frequencies are often scaled to correct for anharmonicity and other approximations in the method. nih.gov The analysis of the Potential Energy Distribution (PED) allows each calculated vibrational mode to be assigned to specific molecular motions, such as C-H stretching or ring deformation. nih.gov

For this compound, the vibrational spectrum would be a composite of the modes from the bromonaphthalene core and the phenyl group. Studies on the highly similar 2-bromo-6-methoxynaphthalene provide a strong basis for assigning the modes of the naphthalene skeleton. nih.gov

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound Note: Assignments are based on PED analysis from analogous systems like 2-bromo-6-methoxynaphthalene. nih.gov

| Predicted Frequency (cm⁻¹) | Assignment (PED contribution) | Spectrum |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretching | IR/Raman |

| ~1600 | Naphthalene C-C stretching | IR/Raman |

| ~1495 | Phenyl ring C-C stretching | IR/Raman |

| ~1380 | Naphthalene ring breathing | Raman |

| ~1270 | C-H in-plane bending | IR/Raman |

| ~1090 | C-C-C trigonal bending | Raman |

| ~890 | C-H out-of-plane deformation | IR |

| ~550 | C-Br stretching | IR/Raman |

Computational Studies on Reaction Mechanisms Involving this compound

Computational methods, particularly DFT, are pivotal in elucidating the intricate mechanisms of chemical reactions. researchgate.net For a molecule like this compound, these studies can map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and the most favorable reaction pathways.

Research on related substituted naphthalenes demonstrates the power of computational analysis in understanding reaction mechanisms. For instance, DFT calculations have been successfully used to investigate the ligand-controlled regioselectivity in palladium-catalyzed dearomatization reactions of 1-(chloromethyl)naphthalene. rsc.orgresearchgate.net These studies revealed that the steric and electronic properties of phosphine (B1218219) ligands dictate whether a reaction proceeds at the ortho- or para-position. Similarly, computational models can predict the outcomes of cycloaddition reactions involving naphthalene precursors by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. rsc.org

In the context of this compound, computational studies could be designed to explore several key reaction types:

Cross-Coupling Reactions: The bromine atom on the naphthalene core is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the activation energies for each step, researchers can predict the optimal catalyst and reaction conditions.

Oxidative Cyclization: The phenylnaphthalene scaffold can be a precursor to larger polycyclic aromatic hydrocarbons (PAHs) through oxidative cyclization. Theoretical studies can model the mechanism of this process, for example, using reagents like iron(III) chloride, by identifying the radical cation intermediates and the transition states leading to the cyclized product. researchgate.net

Atmospheric Degradation: The atmospheric fate of this compound can be investigated by modeling its reaction with hydroxyl (•OH) radicals. dntb.gov.ua Computational chemistry can identify the most likely sites of radical attack and the subsequent degradation pathways, which is crucial for assessing its environmental impact.

A hypothetical study on a Suzuki coupling reaction involving this compound might involve the parameters detailed in the table below.

Table 1: Hypothetical DFT Study Parameters for a Suzuki Coupling Reaction

| Parameter | Description | Example Value/Method |

|---|---|---|

| Functional | The approximation used to describe the exchange-correlation energy. | B3LYP |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p) |

| Solvent Model | A method to simulate the effect of a solvent on the reaction. | Polarizable Continuum Model (PCM) - Toluene |

| Reactants | The starting materials for the reaction. | This compound, Phenylboronic acid |

| Catalyst | The palladium catalyst and ligand. | Pd(PPh₃)₄ |

| Calculated Properties | The energetic and structural data to be determined. | Transition state energies, reaction intermediates, optimized geometries |

Electronic and Optical Property Prediction for Materials Science Applications

The phenyl and bromo substituents on the naphthalene core significantly influence its electronic and optical properties, making this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Computational chemistry is instrumental in predicting these properties before undertaking costly and time-consuming synthesis.

Key electronic and optical properties that can be predicted computationally include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a good indicator of the molecule's chemical reactivity and its optical and electronic properties. samipubco.com Substituents can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically reducing the gap. rsc.org

Ionization Potential and Electron Affinity: These properties, related to the HOMO and LUMO energies respectively, determine the ease of hole and electron injection in electronic devices.

Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption and photoluminescence spectra of the molecule. rsc.org This allows for the computational screening of materials for specific colors of emission or absorption ranges.

Charge Transport Properties: Computational models can estimate the reorganization energy, which is a measure of the geometric relaxation upon charge transfer. A lower reorganization energy is desirable for efficient charge transport in organic semiconductors.

The introduction of a bromine atom, a halogen, is known to influence the electronic properties through both inductive and resonance effects, and can also facilitate intersystem crossing, potentially leading to phosphorescence. bohrium.com The phenyl group extends the π-conjugated system, which generally leads to a red-shift in the absorption and emission spectra and a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net

A comparative table of calculated electronic properties for naphthalene and its derivatives could look as follows, based on general trends observed in computational studies.

Table 2: Predicted Electronic Properties of Naphthalene Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.40 | 4.75 |

| 2-Phenylnaphthalene (B165426) | -5.85 | -1.65 | 4.20 |

| 2-Bromonaphthalene (B93597) | -6.20 | -1.55 | 4.65 |

| This compound | -5.90 | -1.80 | 4.10 |

Note: These values are illustrative and based on general trends. Actual calculated values would depend on the specific computational method and basis set used.

These computational predictions are invaluable for the rational design of new organic materials with tailored optoelectronic properties. By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can identify promising candidates for various applications in materials science. nih.govumich.edu

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Phenylnaphthalene

Substitution Reactions at the Bromine Position

The bromine atom on the naphthalene (B1677914) core is the most reactive site for substitution, enabling a variety of chemical transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) on aryl halides like 2-bromo-6-phenylnaphthalene is generally challenging due to the high energy required to break the strong carbon-bromine bond and the electron-rich nature of the aromatic ring. libretexts.org Such reactions typically necessitate harsh conditions or the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group, which are absent in this compound. lumenlearning.comopenstax.orgmasterorganicchemistry.com The mechanism for this type of reaction usually involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The stability of this intermediate is key to the reaction's success. Without activating groups, the energy barrier for the formation of the Meisenheimer complex from this compound is high, making direct nucleophilic substitution unfavorable under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary strategy for the derivatization of this compound. eie.grresearchgate.net These reactions proceed under milder conditions than nucleophilic aromatic substitution and offer a high degree of control over the resulting products.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds by coupling an organohalide with an organoboron reagent, typically in the presence of a palladium catalyst and a base. academie-sciences.frkyushu-u.ac.jp This reaction is widely used for its functional group tolerance and relatively mild reaction conditions. academie-sciences.frresearchgate.net In the context of this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the 6-position of the naphthalene ring system.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, and a base like potassium carbonate or cesium carbonate. academie-sciences.fracs.org The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. acs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Aryl Bromides

| Aryl Bromide | Coupling Partner (Boronic Acid) | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromobenzene (B47551) | Phenylboronic acid | Ni A / Pd A | Biphenyl | 78-98% / 85-96% | acs.org |

| 4-Bromoanisole | Phenylboronic acid | [Pd(OAc)₂]/Ligand 1 | 4-Methoxybiphenyl | High Conversion | academie-sciences.fracademie-sciences.fr |

Note: This table presents generalized examples from the literature to illustrate the utility of the Suzuki-Miyaura reaction and does not represent specific reactions performed on this compound unless explicitly stated.

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgchemeurope.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to synthesize 2-alkynyl-6-phenylnaphthalene derivatives. These products are valuable intermediates for the construction of more complex architectures, including conjugated polymers and molecular wires.

The reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. chemeurope.com Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Table 2: General Conditions for Sonogashira Coupling

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl Halide | Aryl Iodide, Aryl Bromide |

| Alkyne | Terminal Alkyne |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

This table provides a general overview of typical Sonogashira reaction conditions.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. rug.nlnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. By reacting this compound with various alkenes, a vinyl group can be introduced at the 6-position of the naphthalene core, leading to the formation of stilbene-like structures.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by the base. A notable industrial application of the Heck reaction is in the synthesis of Naproxen, where 2-bromo-6-methoxynaphthalene (B28277) is coupled with ethylene. rug.nlmedchemexpress.com

Table 3: Examples of Heck Reaction Conditions

| Aryl Halide | Alkene | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene (B11656) | Pd(OAc)₂/Ligand | LiOH·H₂O | trans-Stilbene | Moderate to Excellent | researchgate.net |

Note: This table illustrates general conditions and substrates for the Heck reaction.

Sonogashira Coupling for Alkyne Introduction

Reactions Involving the Phenyl Moiety

The phenyl group attached to the naphthalene core is generally less reactive than the brominated naphthalene ring system towards the types of transformations discussed above. Standard electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions) would likely occur on the phenyl ring. However, controlling the regioselectivity of such reactions can be challenging, as the 6-naphthyl substituent will direct incoming electrophiles to the ortho and para positions of the phenyl ring. The specific conditions would determine the extent of substitution and the distribution of isomers. Further functionalization of the phenyl group is less common in the literature compared to the versatile reactions at the bromine position.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. uomustansiriyah.edu.iqmasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comsavemyexams.com The process generally involves two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com The presence of substituents on the aromatic ring significantly influences the rate and regioselectivity of the reaction. masterorganicchemistry.com

For this compound, the phenyl group can undergo electrophilic substitution. The reactivity and the position of substitution on the phenyl ring are governed by the electronic effects of the naphthalene substituent. While specific studies on the electrophilic substitution of the phenyl ring in this compound are not extensively detailed in the provided results, general principles of EAS can be applied. The naphthalene group is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. savemyexams.comyoutube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. makingmolecules.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. makingmolecules.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. savemyexams.com

Naphthalene Core Functionalization and Modification

The naphthalene core of this compound offers multiple sites for functionalization, with the existing bromo and phenyl substituents dictating the regioselectivity of further reactions.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609). vulcanchem.com The presence of the phenyl group at the 6-position and the bromine atom at the 2-position influences the positions of subsequent electrophilic attacks. The phenyl group is an activating group, while the bromo group is a deactivating but ortho-, para-directing substituent. uomustansiriyah.edu.iq

Computational studies on related systems, such as 2-phenyl-2,1-borazaronaphthalene, which is isosteric to 2-phenylnaphthalene (B165426), show that electrophilic bromination occurs selectively at the C3 position. nih.govnih.gov This suggests that in this compound, further electrophilic substitution would likely be directed to specific positions on the naphthalene core, influenced by the combined directing effects of the existing substituents.

Regioselectivity in Further Substitutions

The regioselectivity of further substitutions on the this compound scaffold is a critical aspect for the synthesis of well-defined derivatives. Research on the benzannulation of haloalkynes has demonstrated a method for achieving independent control of halide substitution at multiple positions on the naphthalene ring of 2-arylnaphthalenes. researchgate.net This approach allows for the preparation of polyheterohalogenated naphthalenes with high regioselectivity, which can then serve as versatile building blocks for further derivatization via cross-coupling reactions. researchgate.net

For example, the regioselectivity in these reactions is influenced by the ability of the substituents on the alkyne to stabilize developing positive charges during the reaction mechanism. researchgate.net This level of control is crucial for synthesizing complex aromatic systems with predetermined substitution patterns.

Development of Advanced 2-Phenylnaphthalene Derivatives

The this compound core serves as a key intermediate in the synthesis of a variety of advanced 2-phenylnaphthalene derivatives with applications in materials science and medicinal chemistry.

For example, 2-phenylnaphthalene derivatives are utilized as building blocks for organic electronic materials. nih.gov The "building-blocks approach" allows for the convenient synthesis of new molecules with tailored properties by combining different structural units. nih.gov

Furthermore, novel synthetic methods, such as the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes, provide access to polysubstituted naphthalenes. researchgate.net This method exhibits high functional group tolerance and allows for the synthesis of halogen-substituted naphthalenes that can be further functionalized using palladium-catalyzed cross-coupling reactions. researchgate.net Other innovative approaches include the synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable ionic liquid, offering a green and efficient protocol. rsc.org

Research has also focused on the synthesis of complex fused heterocyclic systems derived from phenylnaphthalene precursors. For instance, 3-(2-bromophenyl)naphthalen-2-ols have been used to synthesize benzo[b]naphtho[2,3-d]furan-6,11-diones. researchgate.net

Applications of 2 Bromo 6 Phenylnaphthalene and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Devices

The phenylnaphthalene scaffold is a desirable component in organic semiconductors due to its rigid, planar structure which can facilitate intermolecular π-π stacking and efficient charge transport. The bromo-substituent provides a convenient chemical handle for synthetic chemists to build more complex, functional molecules through cross-coupling reactions.

Organic Light-Emitting Diodes (OLEDs) as Emitting Materials or Hosts

Derivatives of 2-Bromo-6-phenylnaphthalene are instrumental in creating advanced host materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient deep-blue emission. The compound acts as a key intermediate in the synthesis of complex spiro-configured molecules, which are known for their high thermal stability and ability to form uniform amorphous films, crucial properties for OLED host materials. rsc.orgkoreascience.kr

A notable application is the synthesis of spiro[benzo[ij]tetraphene-7,9'-fluorene] (SBTF) derivatives. koreascience.kr The process begins with 6-phenyl-2-bromo-naphthalene, which is first boronylated and then reacted through several steps to form the core spiro structure. koreascience.kr This core can be further functionalized. For instance, novel host materials such as 3-(1-Naphthyl)-10-phenylSBTF (1N-PSBTF), 3-(2-naphthyl)-10-phenylSBTF (2N-PSBTF), and 3-[4-(1-naphthyl)phenyl]-10-phenylSBTF (NP-PSBTF) have been synthesized using this building block approach. koreascience.kr

These materials exhibit high glass transition temperatures and serve as excellent hosts for deep-blue fluorescent dopants. When a dopant like LBD was used with these hosts, the resulting OLED devices showed excellent performance. The device based on NP-PSBTF, for example, achieved a maximum efficiency of 5.27 cd/A and an external quantum efficiency (EQE) of 4.63%, with CIE coordinates of (x = 0.133, y = 0.144), demonstrating highly efficient deep-blue emission. koreascience.kr

Table 1: Performance of OLED Devices Using this compound Derivatives

| Host Material | Max. Efficiency (cd/A) | EQE (%) | CIE Coordinates (x, y) |

|---|---|---|---|

| 1N-PSBTF | > 4.0 | ~4.0 | Not Specified |

| 2N-PSBTF | > 5.0 | > 4.5 | Not Specified |

This table summarizes the performance of deep-blue OLEDs using host materials derived from this compound. Data sourced from Korea Science. koreascience.kr

Organic Photovoltaics (OPVs) and Charge Transport Layers

In the field of organic photovoltaics (OPVs), the design of donor and acceptor materials is critical for achieving high power conversion efficiencies. The electronic properties and molecular structure of these materials determine the absorption of sunlight, the generation of excitons, and the subsequent separation and transport of charges. mdpi.comsigmaaldrich.com Naphthalene-based compounds are frequently explored for these applications. lookchem.com

While direct integration of this compound into a final OPV device is uncommon, its role as a precursor is significant. It serves as a foundational building block for synthesizing larger, more complex donor molecules for bulk-heterojunction (BHJ) solar cells. mdpi.comprobacja.com For example, research into donor-π-acceptor organic dyes for dye-sensitized solar cells (DSCs) has utilized naphthalene-substituted amines as the electron donor component. lookchem.com Specifically, dyes with 2,6-disubstituted naphthalene (B1677914) frameworks have shown superior performance in incident-photo-to-current conversion efficiency compared to other isomers. lookchem.com The synthesis of these specialized naphthalene donors often begins with brominated precursors like this compound, which allow for the strategic attachment of different functional groups through cross-coupling reactions.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics, and their performance hinges on the semiconductor's ability to transport charge carriers efficiently. Thienoacenes, which are polycyclic aromatic hydrocarbons incorporating a thiophene (B33073) ring, have emerged as a class of highly stable and high-performance p-channel organic semiconductors. sigmaaldrich.com

Among the most successful thienoacenes is dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives, which exhibit excellent carrier mobility and air stability. sigmaaldrich.com The synthesis of these complex molecules relies on the availability of functionalized naphthalene precursors. Brominated naphthalenes, including structures related to this compound, are key starting materials in the multi-step syntheses required to build the DNTT core. researchgate.net The bromo-functionality enables the necessary carbon-carbon bond-forming reactions, such as Suzuki coupling, to construct the extended π-conjugated system responsible for the material's superior semiconductor properties. researchgate.net

Fluorescent and Luminescent Materials Research

The inherent photophysical properties of the phenylnaphthalene core make it a subject of interest for fundamental research into fluorescence and luminescence. researchgate.netrsc.org The rigid aromatic structure provides a platform for high quantum yield emission. Derivatives of this compound are synthesized to study how different functional groups affect the electronic and optical properties of the core structure. koreascience.krkoreascience.kr

For instance, the synthesis of various spiro[benzo[c]fluorene-7,9'-fluorene] dimers and derivatives, which starts from precursors like 6-bromo-2-naphthol, allows for a systematic investigation of structure-property relationships. koreascience.krkoreascience.kr Studies on these molecules involve characterizing their UV-vis absorption, photoluminescence (PL), and quantum yields. koreascience.kr This research has shown that derivatives can exhibit high fluorescent quantum yields (up to 0.62 in solution) and emit in the blue region of the spectrum, which is highly desirable for various photonic applications. koreascience.kr Such fundamental studies are crucial for the rational design of new and improved materials for OLEDs and other light-emitting technologies.

Role as Key Building Blocks in Polymer Synthesis

Conjugated polymers are a major class of materials used in organic electronics. The synthesis of these polymers often involves step-growth polymerization methods like Suzuki or Stille coupling, which rely on monomers functionalized with reactive groups such as bromine. nih.gov

This compound is an ideal building block or monomer for creating conjugated polymers. Its bifunctional nature—a reactive bromo group at one end and a phenyl group that can be functionalized at the other—allows it to be incorporated into a polymer backbone. The resulting polymers would benefit from the thermal stability and electronic properties of the rigid phenylnaphthalene unit. Suzuki cross-coupling polymerization, for example, can be used to react dibromo- or boronic acid-functionalized monomers to create high-molecular-weight polymers for use in OLEDs, OPVs, and OFETs. nih.gov The synthesis of poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), for example, follows a route involving the coupling of a dibrominated compound with a diborane (B8814927) derivative, highlighting a common strategy where a bromo-functionalized aromatic compound is a key ingredient. nih.gov

Interfacial Materials in Perovskite Solar Cells (PSCs)

The efficiency and stability of perovskite solar cells (PSCs) are highly dependent on the quality of the interfaces between the perovskite active layer and the charge transport layers. nih.govnih.govmdpi.com Interfacial engineering, which involves introducing a thin molecular layer to passivate defects and improve energy level alignment, is a critical strategy for enhancing device performance. nih.govnsf.gov

While this compound itself may not be the final interfacial material, its derivatives and structurally similar compounds have shown potential in this area. For example, related molecules like 2-Bromo-6-fluoronaphthalene can act as interfacial modulators. The bromo-terminal can serve as an electrophilic site that interacts with ions in the perovskite, while the fused naphthalene ring can accommodate electron density. This interaction can induce a more favorable band structure at the interface, reducing charge recombination and improving charge extraction. nih.gov The development of specialized self-assembled monolayers (SAMs) or bridging layers often involves molecules with specific functional groups, like sulfur or bromine, that can coordinate to uncoordinated lead ions (Pb2+) on the perovskite surface, effectively passivating these performance-limiting defects. nih.govmdpi.com Therefore, derivatives of this compound represent a promising class of compounds for designing novel interfacial materials for next-generation solar cells.

Design and Synthesis of π-Conjugated Systems for Electronic Applicationsnih.gov

The strategic design and synthesis of novel π-conjugated systems are fundamental to the advancement of organic electronics. These materials form the active components in a variety of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.org The performance of these devices is intrinsically linked to the molecular structure of the π-conjugated materials, which dictates their electronic and photophysical properties. nih.gov A "building-blocks approach," which involves the strategic combination of different molecular units, is a key method for developing new organic semiconductor materials. lookchem.com

Naphthalene derivatives are particularly valuable as building blocks due to their rigid and planar aromatic structure, which facilitates π-electron delocalization. lookchem.com The 2,6-disubstituted naphthalene scaffold is a common motif in the design of linear, rod-like molecules. The bromine atoms in compounds like this compound serve as versatile synthetic handles, enabling the extension of the π-conjugated system through various cross-coupling reactions. The presence of the phenyl group at the 6-position already extends the conjugation compared to simpler di-halogenated naphthalenes, influencing the resulting material's electronic properties.

The synthesis of more complex π-conjugated systems from bromo-naphthalene precursors typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the precise formation of new carbon-carbon bonds, attaching other aromatic or vinyl groups to the naphthalene core. For instance, derivatives like 2,6-di((E)-styryl)naphthalene (DSN) and 2,6-di(phenylethynyl)naphthalene (DPEN) have been synthesized from 2,6-dibromonaphthalene (B1584627) using Suzuki and Sonogashira couplings, respectively. lookchem.com A similar strategy can be applied to this compound to create asymmetric derivatives with tailored properties.

A critical application area for these materials is as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells. researchgate.netacs.org By incorporating electron-donating groups, such as arylamines, the hole-transporting capabilities of the material can be significantly enhanced. The synthesis of 6-bromo-N-phenylnaphthalene-2-amine is a key step towards creating such HTMs. researchgate.net Further reactions on this intermediate can lead to more complex structures with improved thermal stability and charge-carrier mobility. For example, triphenylamine (B166846) moieties are often incorporated to create amorphous thin films with high glass transition temperatures (Tg), which is crucial for device longevity. acs.org

The electronic properties of these naphthalene-based π-conjugated systems can be finely tuned. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the bandgap, are adjusted by the choice of the aromatic units coupled to the naphthalene core. Attaching electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower the LUMO level. This tunability is essential for optimizing charge injection/extraction and for controlling the emission color in OLEDs.

Below are tables detailing the synthesis and properties of representative naphthalene-based π-conjugated systems, illustrating the outcomes of the synthetic strategies discussed.

Table 1: Synthesis of Naphthalene-Based π-Conjugated Molecules

| Compound Name | Starting Material | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-di((E)-styryl)naphthalene (DSN) | 2,6-Dibromonaphthalene | Suzuki Coupling | 42% | lookchem.com |

| 2,6-Di(phenylethynyl)naphthalene (DPEN) | 2,6-Dibromonaphthalene | Sonogashira Coupling | 45% | lookchem.com |

| TPNCN-TPA | BTPINCN | Suzuki Coupling | - |

Yield data was not available for all compounds in the referenced literature.

Table 2: Photophysical and Electrochemical Properties of Naphthalene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| NPIBN | - | 428 | - | - | - | |

| CNPIBP | - | 430 | - | - | - | |

| CNPIBN | - | 425 | - | - | - | |

| TPNCN-TPA | - | 408 | - | - | - |

Detailed electrochemical data was not available for all compounds in the referenced literature.

The design principles involving the extension of π-conjugation and the introduction of specific functional groups are central to developing high-performance materials for electronic applications. beilstein-journals.org this compound stands as a key building block in this endeavor, offering a platform for synthesizing a diverse range of materials with properties tailored for specific electronic devices.

Future Research Directions and Emerging Trends in 2 Bromo 6 Phenylnaphthalene Chemistry

Development of Greener Synthetic Routes for 2-Bromo-6-phenylnaphthalene

The chemical industry's growing emphasis on sustainability is steering research towards the development of environmentally benign synthetic methodologies. Future efforts in the synthesis of this compound will prioritize the principles of green chemistry to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. chemistryjournals.net

Key areas of development include:

Alternative Solvents: A shift away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, and supercritical fluids is anticipated. chemistryjournals.net For instance, a novel protocol for synthesizing 2-phenylnaphthalenes utilizes the recyclable Brønsted acidic ionic liquid [HNMP]⁺HSO₄⁻, which serves as both catalyst and solvent, offering high yields and operational simplicity. rsc.org Adapting such systems for the synthesis of this compound could significantly improve the environmental profile of its production.

Energy-Efficient Methods: Microwave-assisted synthesis and flow chemistry are emerging as powerful tools for reducing reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net Flow reactors, in particular, allow for precise control over reaction parameters, enhanced safety, and easier scalability, making them ideal for industrial production. unimi.it

Catalytic Processes: The development of catalytic routes that improve atom economy is a central goal. chemistryjournals.net This involves designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Table 1: Comparison of Traditional vs. Green Synthetic Strategies

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |

| Energy | Conventional heating (often prolonged) | Microwave irradiation, flow chemistry chemistryjournals.net |

| Catalysis | Often stoichiometric reagents | Recyclable catalysts, biocatalysis chemistryjournals.netrsc.org |

| Waste | Significant byproduct generation | High atom economy, minimal waste chemistryjournals.net |

Exploration of Novel Catalytic Systems for Derivatization

The bromine atom on the this compound backbone is a prime site for derivatization, most notably through transition-metal-catalyzed cross-coupling reactions. Future research will focus on discovering and optimizing new catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Advanced Palladium Catalysis: While palladium catalysts are staples for cross-coupling, research continues to evolve. The development of new phosphine (B1218219) ligands, such as P-bridged biaryl phosphines, can lead to more active and selective catalysts for reactions like the Suzuki-Miyaura coupling. scispace.comnih.gov The choice of ligand can be critical; for instance, in certain selective C(sp²)-Br bond couplings, PPh₃ was found to be ineffective, highlighting the need for tailored ligand design. mdpi.com

Transition-Metal-Free Coupling: A particularly innovative trend is the development of transition-metal-free coupling reactions, which offer a more sustainable and cost-effective alternative. acs.org Base-promoted Heck-type reactions, for example, can achieve the arylation of heteroarenes without the need for a metal catalyst, proceeding through a radical mechanism. acs.org Exploring the applicability of these systems for the derivatization of this compound is a promising research avenue.

C-H Activation: Direct C-H bond activation/functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical way to build molecular complexity. Instead of relying on pre-functionalized substrates, these methods directly convert C-H bonds into new C-C or C-heteroatom bonds. Investigating iridium-catalyzed borylation or palladium-catalyzed C-H arylation on the phenyl or naphthalene (B1677914) rings of the core structure could unlock novel derivatives. nih.govnih.gov

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, the ability to monitor chemical reactions in real-time is invaluable. Future research will increasingly employ advanced characterization techniques for the in-situ analysis of reactions involving this compound.

The integration of spectroscopic tools directly into reaction vessels or flow reactors allows chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses. chemistryjournals.net This real-time data is crucial for understanding reaction kinetics, identifying transient intermediates, and rapidly optimizing parameters like temperature, pressure, and catalyst loading. unimi.itsoton.ac.uk

Table 2: In-situ Monitoring Techniques and Their Applications

| Technique | Information Gained | Relevance to this compound Chemistry |

|---|---|---|

| NMR Spectroscopy | Structural information, reaction kinetics, intermediate identification | Tracking the conversion of the bromo-group in coupling reactions. |

| FT-IR/Raman Spectroscopy | Functional group analysis, reaction progress | Monitoring the disappearance of C-Br stretching vibrations. |

| Mass Spectrometry | Molecular weight of species, identification of intermediates and products | Detecting product formation and potential byproducts in real-time. |

| UV-Vis Spectroscopy | Concentration of chromophoric species, reaction kinetics | Following the formation of conjugated derivatives with distinct electronic absorptions. |

The use of these techniques, especially within automated flow chemistry systems, can accelerate the discovery and optimization of new reactions for derivatizing this compound. unimi.it

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties